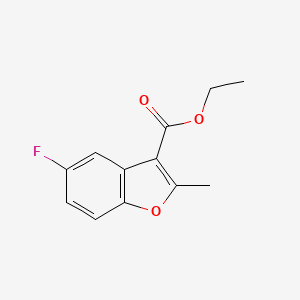![molecular formula C9H8N2O B12876974 1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)
1-Acetyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-pyrrolo[3,2-b]pyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with acetic anhydride can lead to the formation of the desired compound. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.
Scientific Research Applications
1-Acetyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
1-Acetyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds in the pyrrolopyridine family:
1H-pyrrolo[2,3-b]pyridine: Similar in structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring, differing in the type of heterocyclic ring.
1H-pyrrolo[3,2-c]pyridine: Another isomer with a different arrangement of the fused rings.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of an acetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-pyrrolo[3,2-b]pyridin-1-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-4-8-9(11)3-2-5-10-8/h2-6H,1H3 |
InChI Key |
MLHFRGFUTAEJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


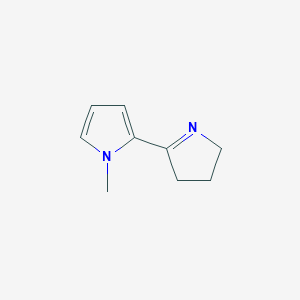
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)
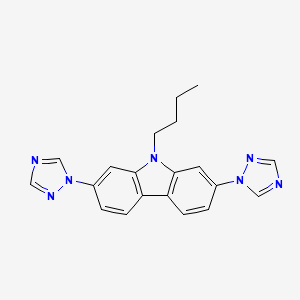

![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
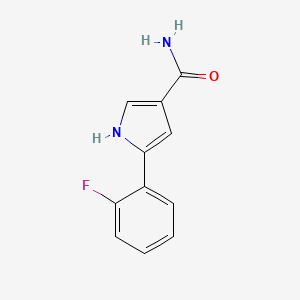
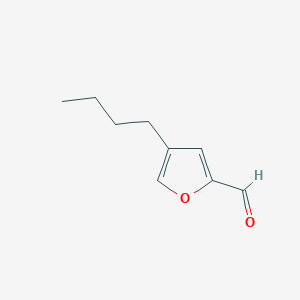
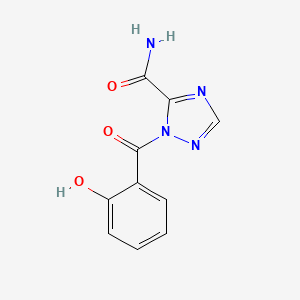
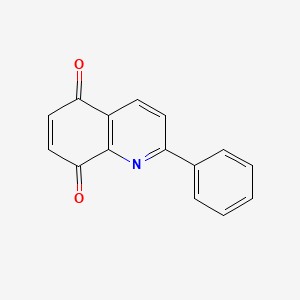
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
